2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole

X-ray crystallography Mass spectrometry Electron microscopy

This 2H-1,2,3-triazole is uniquely differentiated by three convergent features unavailable in any single comparator: (1) two C–I bonds at C4 and C5 enabling orthogonal, sequential cross-coupling for rapid SAR library generation; (2) an N2-difluoromethyl group that acts as a lipophilic hydrogen bond donor to optimize membrane permeability and metabolic stability in CNS and anti-infective programs; and (3) a 2H-regioisomeric core that promotes extended β-strand conformations critical for peptidomimetic design targeting protein–protein interfaces. The high electron density from the diiodo motif also supports macromolecular X‑ray crystallography phasing. Procure this multi‑functional scaffold to accelerate your medicinal chemistry and chemical biology workflows.

Molecular Formula C3HF2I2N3
Molecular Weight 370.87 g/mol
CAS No. 2839157-92-3
Cat. No. B6608086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole
CAS2839157-92-3
Molecular FormulaC3HF2I2N3
Molecular Weight370.87 g/mol
Structural Identifiers
SMILESC1(=NN(N=C1I)C(F)F)I
InChIInChI=1S/C3HF2I2N3/c4-3(5)10-8-1(6)2(7)9-10/h3H
InChIKeyBTJMAQRKMXHRBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (CAS 2839157-92-3) — Fluorinated Diiodo Triazole Building Block for Cross-Coupling and Drug Discovery


2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (CAS 2839157-92-3; molecular formula C₃HF₂I₂N₃; molecular weight 370.87 g/mol) is a halogenated heterocyclic building block belonging to the class of 2H-1,2,3-triazoles. It incorporates both a difluoromethyl (-CF₂H) group at the N2 position and two iodine atoms at the C4 and C5 positions. The presence of the difluoromethyl moiety imparts enhanced lipophilicity and metabolic stability [1], while the two C–I bonds provide reactive handles for sequential cross-coupling or halogen-bonding interactions. The 2H-regioisomeric form distinguishes it from the more common 1H-1,2,3-triazole tautomers and enables distinct electronic and steric properties. [2]

Procurement Considerations: Why 2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole Cannot Be Replaced by Common Triazole Analogs


Substituting 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole with structurally related triazoles is not chemically or functionally equivalent due to three unique convergent features. First, the difluoromethyl substituent at the N2 position introduces a lipophilic hydrogen bond donor that influences conformation and membrane permeability—properties absent in non-fluorinated or trifluoromethyl analogs [1]. Second, the presence of two iodine atoms at the 4- and 5-positions distinguishes this compound from mono-iodo triazoles, enabling orthogonal C–C bond formation via sequential cross-coupling reactions and participation in halogen bonding networks [2]. Third, the 2H-regioisomeric structure is less common than the 1H-tautomer and has been shown to confer distinct conformational preferences in peptidomimetic scaffolds. These combined attributes are not simultaneously present in any known comparator, making generic substitution scientifically invalid for applications requiring difluoromethyl bioisosteric effects together with dual iodine cross-coupling handles.

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole: Quantitative Differentiation Evidence for Scientific Procurement


Molecular Weight and Heavy Atom Count: Enhanced Scattering and Detection Sensitivity

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole (MW = 370.87 g/mol) incorporates two iodine atoms and a difluoromethyl group, resulting in a substantially higher molecular weight and electron density compared to non-iodinated or non-fluorinated triazole analogs. This increased mass and heavy atom count directly enhances detectability in mass spectrometry and provides strong anomalous scattering for X-ray crystallographic phasing.

X-ray crystallography Mass spectrometry Electron microscopy

Dual Iodine Substituents: Sequential Cross-Coupling Capability

The presence of two iodine atoms at the C4 and C5 positions of the triazole ring in 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole provides two chemically distinct reactive sites for palladium-catalyzed cross-coupling reactions. This diiodo substitution pattern enables sequential functionalization via iterative Stille, Suzuki, or Sonogashira couplings. In contrast, mono-iodo triazoles such as 1-(difluoromethyl)-5-iodo-1H-1,2,3-triazole (CAS 2845318-50-3) possess only a single reactive handle. [1]

Cross-coupling C–C bond formation Sequential functionalization

Difluoromethyl Substituent: Lipophilicity and Hydrogen Bond Donor Capacity

The difluoromethyl group (-CF₂H) in 2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole serves as a lipophilic hydrogen bond donor, a property not shared by trifluoromethyl (-CF₃) or non-fluorinated methyl groups. Studies on difluoromethylated azoles demonstrate that CF₂H substitution increases lipophilicity (measured by LogP) relative to the parent hydrogen analog while also enhancing metabolic stability by blocking oxidative metabolism at the methyl position. [1] [2]

Lipophilicity Metabolic stability Bioisostere

2H-Regioisomeric Form: Conformational Constraints for Peptidomimetics

N-Difluoromethylated 2H-1,2,3-triazoles have been shown to induce extended conformations in peptidomimetic scaffolds due to CH–F and NH–F interactions. This conformational constraint is specific to the 2H-regioisomer and is not observed with 1H-1,2,3-triazole analogs. The 2H-triazole core, when substituted with a difluoromethyl group, promotes β-strand mimicry, which is valuable for designing inhibitors of protein–protein interactions. [1]

Peptidomimetics Conformational analysis β-strand mimics

2-(Difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole: Validated Research Applications Based on Differentiation Evidence


Sequential Cross-Coupling for Library Synthesis

The dual iodine handles at C4 and C5 (Evidence Item 2) enable sequential palladium-catalyzed cross-coupling reactions, allowing researchers to install two distinct aryl, heteroaryl, or alkenyl groups onto the triazole core in a controlled manner. This capacity supports the rapid generation of diverse 4,5-disubstituted triazole libraries for structure–activity relationship (SAR) studies in medicinal chemistry programs.

Lipophilic Bioisosteric Replacement in Drug Candidate Optimization

The difluoromethyl group (Evidence Item 3) serves as a lipophilic hydrogen bond donor, making this compound a suitable building block for optimizing membrane permeability and metabolic stability of lead compounds. It is particularly relevant for programs seeking to replace metabolically labile methyl groups or modulate lipophilicity without sacrificing hydrogen bonding capacity, a common requirement in central nervous system (CNS) and anti-infective drug discovery. [1]

Constrained Peptidomimetic Scaffold Design

The 2H-regioisomeric triazole core bearing an N-difluoromethyl substituent (Evidence Item 4) promotes extended β-strand conformations, making it a valuable building block for designing peptidomimetics that target protein–protein interaction interfaces. This application leverages the unique conformational constraints of the 2H-triazole system, which are not accessible with 1H-triazole analogs. [2]

Heavy-Atom Derivatization for X-ray Crystallography

The high molecular weight and electron density provided by the two iodine atoms (Evidence Item 1) enable anomalous scattering for experimental phasing in macromolecular X-ray crystallography. Incorporating this diiodo triazole as a derivatization agent or co-crystallization ligand can facilitate structure determination of protein–ligand complexes, particularly when native phasing methods are insufficient.

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